4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide
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Overview
Description
4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide, also known as FPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism Of Action
4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide exerts its pharmacological effects by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, 4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide can increase the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical And Physiological Effects
4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide has been shown to have a wide range of biochemical and physiological effects in the body. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can improve mood and alleviate symptoms of depression. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which can help to protect against oxidative stress and inflammation in the body.
Advantages And Limitations For Lab Experiments
One of the major advantages of 4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide for lab experiments is its high potency and selectivity. It has been shown to have a high affinity for its target enzymes and receptors, which can make it an effective tool for studying their function. However, one of the limitations of 4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide. One area of interest is in the development of new drugs based on the structure of 4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide. Researchers are currently investigating the potential of 4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide derivatives as potential drug candidates for the treatment of various diseases. Additionally, there is ongoing research on the mechanism of action of 4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide and its potential applications in other areas of scientific research, such as neuroscience and immunology.
Synthesis Methods
The synthesis of 4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide involves the reaction of 4-fluoro-3-nitrobenzoic acid with 1-(3-fluoro-4-piperidinyl) piperidine in the presence of a reducing agent. The product obtained is then treated with an acid to yield 4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide.
Scientific Research Applications
4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide is in the field of medicinal chemistry, where it is being investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
Product Name |
4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide |
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Molecular Formula |
C18H18F2N2O |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
4-fluoro-N-(3-fluoro-4-piperidin-1-ylphenyl)benzamide |
InChI |
InChI=1S/C18H18F2N2O/c19-14-6-4-13(5-7-14)18(23)21-15-8-9-17(16(20)12-15)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11H2,(H,21,23) |
InChI Key |
IJQREMNQRXNSNB-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)F |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)F |
Origin of Product |
United States |
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